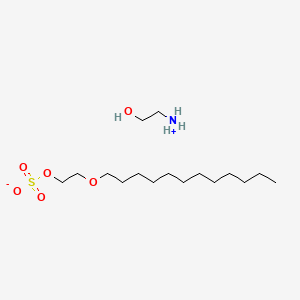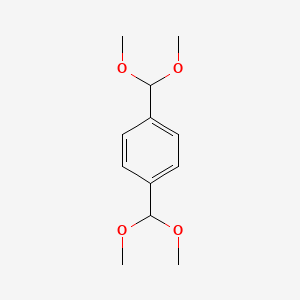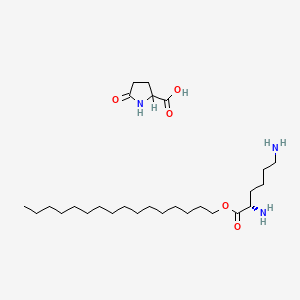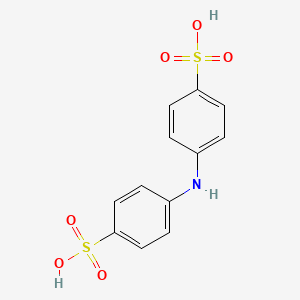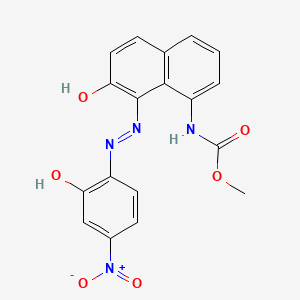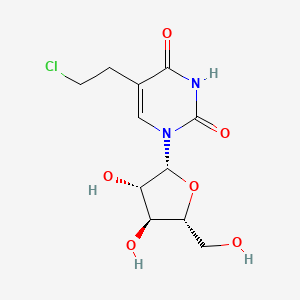
2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole is an organic compound with the molecular formula C15H18N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-ethylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of coatings and adhesives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV light and undergoes homolytic cleavage to produce free radicals. These radicals initiate polymerization reactions by attacking monomers and forming polymer chains. The compound’s molecular targets include unsaturated carbon-carbon bonds in monomers, leading to the formation of cross-linked polymer networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide
- Ethyl-(2,4,6-trimethylbenzoyl)phenyl phosphinate
- Bis-(2,4,6-trimethylbenzoyl)-phenylphosphine oxide
Uniqueness
2-Ethyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
93762-39-1 |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
(2-ethylimidazol-1-yl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C15H18N2O/c1-5-13-16-6-7-17(13)15(18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
QLRYDIRQUQZTKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1C(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


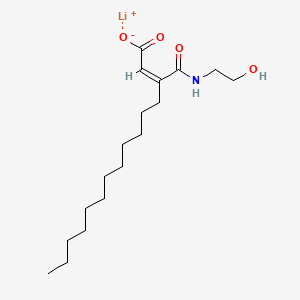
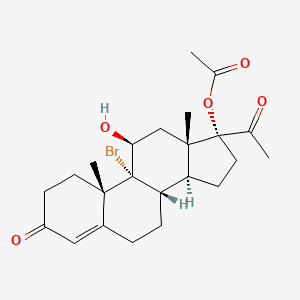
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
